molecular formula C13H26O B14611045 3-Butylnonan-2-one CAS No. 58766-10-2

3-Butylnonan-2-one

Cat. No.: B14611045
CAS No.: 58766-10-2
M. Wt: 198.34 g/mol
InChI Key: LRELAAXJZFNFAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Butylnonan-2-one is an organic compound characterized by a nine-carbon backbone with a ketone functional group positioned at the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Butylnonan-2-one can be synthesized through various methods. One common method involves the oxidation of nonanal, facilitated by an oxidizing agent such as potassium permanganate . Another method includes the condensation of acetone with butyraldehyde, which is a typical industrial approach .

Industrial Production Methods

In industrial settings, this compound is often produced through the oxidation of 2-nonanol or the condensation of acetone with butyraldehyde. These methods are preferred due to their efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3-Butylnonan-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Substitution reactions often involve halogenation, where halogens replace hydrogen atoms in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated ketones.

Scientific Research Applications

3-Butylnonan-2-one has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Butylnonan-2-one involves its interaction with various molecular targets and pathways. In biochemical studies, it has been shown to interact with enzymes and receptors, influencing their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Butylnonan-2-one is unique due to its specific carbon backbone and functional group positioning, which confer distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific industrial and research applications.

Properties

CAS No.

58766-10-2

Molecular Formula

C13H26O

Molecular Weight

198.34 g/mol

IUPAC Name

3-butylnonan-2-one

InChI

InChI=1S/C13H26O/c1-4-6-8-9-11-13(12(3)14)10-7-5-2/h13H,4-11H2,1-3H3

InChI Key

LRELAAXJZFNFAX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCC)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.